3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile
CAS No.:
Cat. No.: VC15744166
Molecular Formula: C14H12N2S2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2S2 |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3 |
| Standard InChI Key | JRNVTAOXYJBICE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2 |
Introduction
The compound 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile represents a hybrid organic molecule combining aromatic and heterocyclic moieties. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. The compound's design incorporates a thiophene ring, a nitrile group, and a methylsulfanyl-substituted phenylamine, which collectively contribute to its unique chemical and biological properties.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C14H12N2S2 |
| Key Functional Groups | Thiophene ring, nitrile group (-C≡N), methylsulfanyl (-SCH3), aromatic amine |
| Molecular Weight | Approximately 272.39 g/mol |
| IUPAC Name | 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile |
The compound's structure is characterized by:
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A thiophene ring, known for its electron-rich nature and bioactivity.
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A nitrile group contributing to polarity and potential hydrogen bonding interactions.
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A methylsulfanyl group enhancing lipophilicity and modulating electronic properties.
Synthesis Pathway
The synthesis of this compound likely involves:
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Starting Materials: A thiophene derivative, a nitrile precursor (e.g., acrylonitrile), and a methylsulfanyl-substituted aniline.
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Reaction Mechanism: The key step is the condensation of the thiophene derivative with the nitrile precursor under basic or catalytic conditions, followed by coupling with the methylsulfanyl phenylamine.
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Optimization: Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature, and catalyst (e.g., potassium carbonate or Lewis acids) are optimized for yield and purity.
Analytical Characterization
To confirm the structure and purity of the compound, several analytical techniques are employed:
| Technique | Observed Data |
|---|---|
| NMR Spectroscopy | - Proton signals for aromatic protons, thiophene ring, and methyl group observed at characteristic shifts. - Carbon signals for nitrile carbon at ~110–120 ppm in -NMR spectra. |
| Mass Spectrometry | Molecular ion peak at m/z = 272 (M+H)+ confirms molecular weight. |
| Infrared Spectroscopy (IR) | Strong absorption band near 2200 cm corresponding to the nitrile group (-C≡N). |
Biological Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit diverse biological activities:
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Anti-inflammatory Potential:
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Antitumor Properties:
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Drug-like Properties:
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Computational tools such as SwissADME predict favorable pharmacokinetics (e.g., absorption, distribution) for similar compounds.
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Applications in Medicinal Chemistry
The compound's structure suggests potential applications in:
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Drug Development: As a lead molecule for anti-inflammatory or anticancer agents.
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Chemical Probes: Used to study biological pathways involving sulfur-containing aromatic compounds.
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Material Science: Possible incorporation into conductive polymers due to the presence of the thiophene ring.
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro and in vivo biological assays to evaluate efficacy against specific targets.
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Perform structure-activity relationship (SAR) studies to optimize pharmacological properties.
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Investigate toxicity profiles to assess safety for therapeutic use.
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